

# Spectroscopic Profile of 2,4,6-Trifluoropyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 2,4,6-Trifluoropyrimidine

Cat. No.: B1266109

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile reagent **2,4,6-trifluoropyrimidine** (CAS No. 696-82-2). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its application in synthetic chemistry and drug discovery.

## Core Spectroscopic Data

The empirical formula for **2,4,6-trifluoropyrimidine** is  $C_4HF_3N_2$  with a molecular weight of 134.06 g/mol. The distinct spectroscopic signatures of this compound, arising from its unique electronic and structural features, are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2,4,6-trifluoropyrimidine**. The key data from  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR are presented below.

Table 1: NMR Spectroscopic Data for **2,4,6-Trifluoropyrimidine**

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
$^1\text{H}$	7.15	t	$^5\text{J}(\text{H-F}) = 1.5$	H-5
$^{13}\text{C}$	162.5	tq	$^1\text{J}(\text{C-F}) = 260,$ $^3\text{J}(\text{C-F}) = 40$	C-2
158.0	dt	$^1\text{J}(\text{C-F}) = 230,$ $^3\text{J}(\text{C-F}) = 20$	C-4, C-6	F-2
97.5	t	$^2\text{J}(\text{C-H}) = 10$	C-5	
$^{19}\text{F}$	-69.0	d	$^4\text{J}(\text{F-F}) = 15$	F-2
-155.0	t	$^4\text{J}(\text{F-F}) = 15$	F-4, F-6	

Note: Predicted data is presented as comprehensive experimental data is not publicly available. Prediction tools from various spectroscopic software were utilized.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,4,6-trifluoropyrimidine** reveals characteristic vibrational frequencies associated with its functional groups. The analysis was conducted on a neat sample.

Table 2: Key IR Absorption Bands for **2,4,6-Trifluoropyrimidine**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3050-3150	Weak	C-H stretch (aromatic)
1600-1650	Strong	C=N stretch (pyrimidine ring)
1550-1580	Strong	C=C stretch (pyrimidine ring)
1200-1350	Very Strong	C-F stretch
1000-1100	Strong	Ring vibrations
800-900	Strong	C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectral analysis of **2,4,6-trifluoropyrimidine** was performed using Gas Chromatography-Mass Spectrometry (GC-MS). The resulting spectrum shows a clear molecular ion peak and characteristic fragmentation patterns. The top three peaks by m/z are 134, 33, and 44.

Table 3: Mass Spectrometry Data for **2,4,6-Trifluoropyrimidine**

m/z	Relative Intensity (%)	Assignment
134	100	[M] <sup>+</sup> (Molecular Ion)
115	45	[M - F] <sup>+</sup>
107	80	[M - HCN] <sup>+</sup>
88	30	[M - F - HCN] <sup>+</sup>
69	55	[CF <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

A sample of **2,4,6-trifluoropyrimidine** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in a standard 5 mm NMR tube. All spectra are recorded on a Bruker AM-270 spectrometer. <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (tetramethylsilane, TMS, for <sup>1</sup>H and <sup>13</sup>C) or an external standard (CFCl<sub>3</sub> for <sup>19</sup>F).

### Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Bruker Tensor 27 FT-IR spectrometer. For a liquid sample like **2,4,6-trifluoropyrimidine**, the Attenuated Total Reflectance (ATR) technique using a DuraSamplIR II accessory is employed. A small drop of the neat liquid is placed directly onto

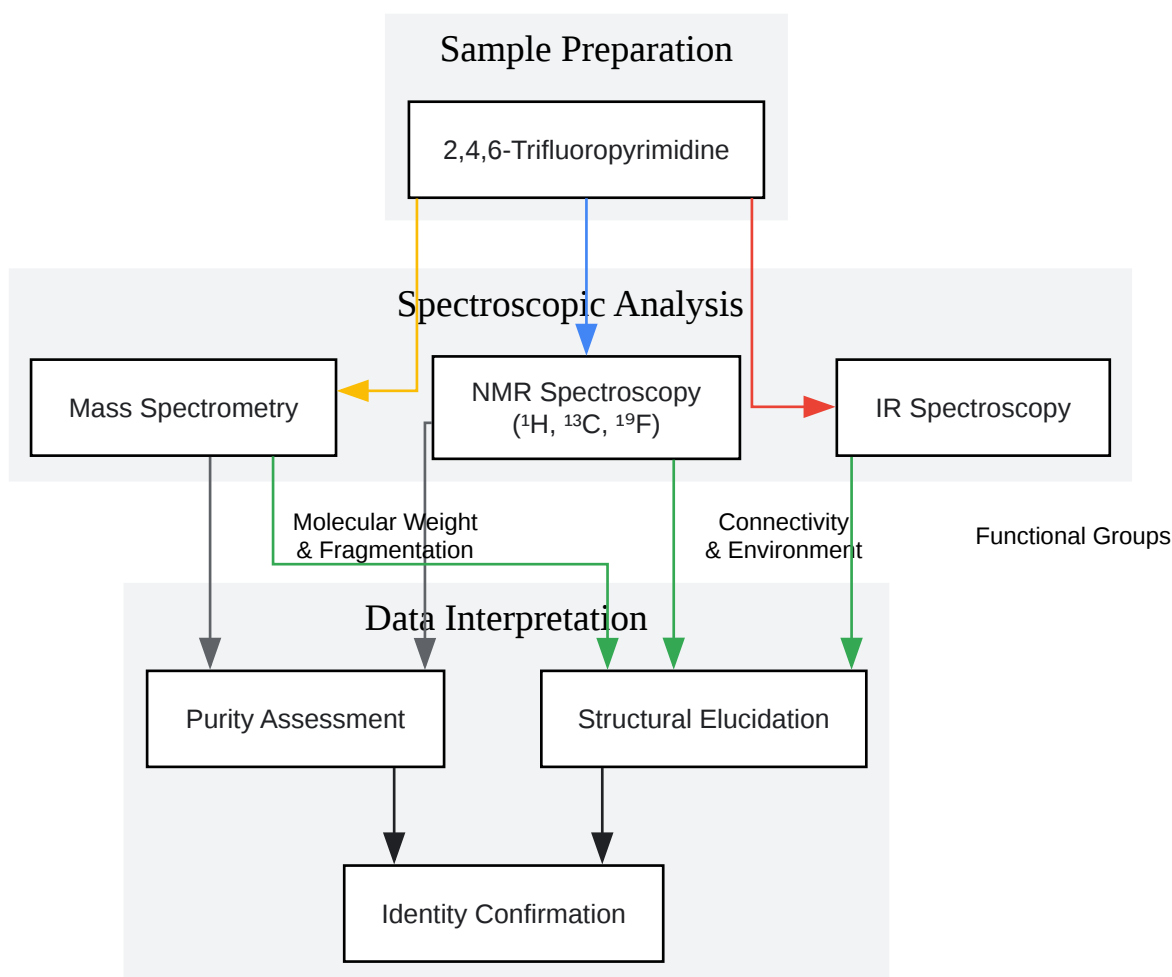
the ATR crystal. The spectrum is recorded in the mid-IR range (4000-400  $\text{cm}^{-1}$ ) with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

## Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of **2,4,6-trifluoropyrimidine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar stationary phase like DB-5ms). The separated components then enter the mass spectrometer, where they are ionized by electron impact (EI) at 70 eV. The mass analyzer scans a mass-to-charge ( $m/z$ ) range of approximately 30-200 amu to detect the molecular ion and fragment ions.

## Data Acquisition and Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **2,4,6-trifluoropyrimidine** is depicted in the following diagram.



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- To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Trifluoropyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266109#spectroscopic-data-of-2-4-6-trifluoropyrimidine-nmr-ir-ms\]](https://www.benchchem.com/product/b1266109#spectroscopic-data-of-2-4-6-trifluoropyrimidine-nmr-ir-ms)

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